molecular formula C12H13N3O6 B2586175 Ethyl 5-(2-ethoxy-2-oxoethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate CAS No. 1115369-52-2

Ethyl 5-(2-ethoxy-2-oxoethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate

Cat. No.: B2586175
CAS No.: 1115369-52-2
M. Wt: 295.251
InChI Key: ZOJBKIYADGTJIJ-UHFFFAOYSA-N
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Description

The compound “tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate” is a derivative of N-Boc piperazine . It serves as a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Synthesis Analysis

The compound was synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .


Molecular Structure Analysis

The structure of the compound was confirmed by single crystal X-ray diffraction analysis . The molecule is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .


Chemical Reactions Analysis

The compound serves as a useful building block/intermediate in the synthesis of several novel organic compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds : The compound has been utilized as a precursor in the synthesis of various heterocyclic compounds. Studies have shown its utility in forming dihydroazolo[1,5-a]pyrimidines, which exhibit interesting ring-chain isomerism. These transformations are important for creating compounds with potential biological activity and for further chemical studies (Goryaeva et al., 2009).

  • Ring-Chain Isomerism : Research on derivatives of Ethyl 5-(2-ethoxy-2-oxoethyl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate has contributed to the understanding of ring-chain isomerism, where the compounds can exist in equilibrium between a ring and an open-chain form depending on conditions like solvent and temperature. This phenomenon is crucial for understanding the reactivity and stability of these compounds (Pryadeina et al., 2008).

  • Preparation of Novel Compounds : Studies have also been focused on the preparation of novel compounds through the interaction of Ethyl 5-(2-ethoxy-2-oxoethyl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate with various reagents. These interactions have led to the synthesis of compounds with potential for further biological evaluation and application in material science (Mohamed, 2021).

  • Characterization and Application : The characterization of these compounds, including their spectroscopic data and chemical reactions, has provided insights into their potential applications in medicinal chemistry and material science. The development of methods for their synthesis and transformation into other valuable compounds is an ongoing area of research, contributing to the broader field of organic and heterocyclic chemistry (Youssef et al., 2011).

Mechanism of Action

The diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .

Properties

IUPAC Name

ethyl 5-(2-ethoxy-2-oxoethyl)-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O6/c1-3-19-7(16)5-15-6-13-10-8(11(15)17)9(14-21-10)12(18)20-4-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJBKIYADGTJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC2=C(C1=O)C(=NO2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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